molecular formula C₂₇H₃₈O₄ B1156573 3-Acetate-17-heptanoate-estradiol

3-Acetate-17-heptanoate-estradiol

Cat. No.: B1156573
M. Wt: 426.59
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetate-17-heptanoate-estradiol is a chemically modified steroid with the molecular formula C27H38O4 and a molecular weight of 426.59 . It is a diester of estradiol, featuring acetate and heptanoate (enanthate) groups . In research, this compound is of significant interest as a potential impurity or metabolite in studies involving estrogen esters like estradiol enanthate . Estradiol esters primarily function as prodrugs, where enzymatic cleavage in the body releases the active parent hormone, 17β-estradiol . Estradiol itself is a potent, naturally occurring estrogen that acts as an agonist of the estrogen receptor (ER), mediating a wide range of physiological effects . The specific pharmacokinetic profile, including absorption and release duration, is influenced by the ester groups attached to the estradiol molecule . Researchers utilize this compound as a reference standard in analytical chemistry to ensure the purity and quality of pharmaceutical products and to study the metabolic pathways of complex estrogen esters. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₇H₃₈O₄

Molecular Weight

426.59

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies for Estradiol Esters

Regioselective Esterification Strategies at C-3 and C-17 Positions of the Estradiol (B170435) Scaffold

Achieving regioselectivity in the esterification of estradiol is crucial for the synthesis of specific diesters. The differential reactivity of the C-3 phenolic hydroxyl and the C-17 secondary alcohol forms the basis of many regioselective strategies.

The C-3 hydroxyl is more acidic and therefore more readily deprotonated, making it more nucleophilic in its phenoxide form. This allows for selective reaction at this position under basic conditions. For instance, by using a controlled amount of base and acylating agent, it is possible to preferentially acylate the C-3 position.

Conversely, to target the C-17 hydroxyl group, the C-3 hydroxyl must first be protected. A variety of protecting groups can be employed, such as benzyl (B1604629) ethers, which are stable under the conditions required for C-17 esterification and can be selectively removed later. acs.org

Enzymatic catalysis offers a highly regioselective alternative. Lipases, for example, can exhibit remarkable selectivity for one hydroxyl group over the other, depending on the enzyme and reaction conditions. This approach is part of the growing field of "green chemistry" and can offer high yields and purity with milder reaction conditions.

A documented method for preparing estradiol 17-cyclopentanepropionate involves the initial formation of the 3,17-diester, followed by selective hydrolysis of the 3-acyl group. This selective hydrolysis is achieved using potassium carbonate in aqueous methanol (B129727) at room temperature, highlighting a chemical approach to regioselectivity. google.com

Methodologies for the Characterization of Synthetic Intermediates and Final Compounds in Research Contexts

The unambiguous characterization of synthetic intermediates and the final 3-acetate-17-heptanoate-estradiol is essential to confirm the success of the synthesis and the purity of the product. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the structure of the molecule. The chemical shifts of the protons on the steroid backbone and the ester side chains, as well as their coupling patterns, can confirm the positions of the acetate (B1210297) and heptanoate (B1214049) groups. For example, the protons of the acetyl group at C-3 would appear as a characteristic singlet, while the methylene (B1212753) protons of the heptanoate chain at C-17 would exhibit distinct multiplets. nih.govresearchgate.net

¹³C NMR: Complements ¹H NMR by providing the chemical shifts of all carbon atoms in the molecule, confirming the carbon skeleton and the presence of the ester carbonyl groups. nih.govresearchgate.net

Mass Spectrometry (MS):

This technique is used to determine the molecular weight of the compound and can provide fragmentation patterns that help to confirm its structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the functional groups present in the molecule. The presence of two distinct carbonyl stretching bands for the acetate and heptanoate esters would be a key diagnostic feature. The absence of a broad O-H stretching band would indicate the successful esterification of both hydroxyl groups. mdpi.com

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and for preliminary purity assessment.

Flash Chromatography: A common method for the purification of the synthetic intermediates and the final product. acs.orgmdpi.com

High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound with high accuracy. mdpi.com

Analytical TechniqueInformation Obtained
¹H NMRProton environment, confirmation of ester positions
¹³C NMRCarbon skeleton, presence of carbonyl carbons
Mass SpectrometryMolecular weight, fragmentation pattern
IR SpectroscopyPresence of functional groups (e.g., C=O, C-O)
HPLCPurity assessment

Investigation of Synthetic Route Efficiency and Purity for Academic Research Applications

The optimization of reaction conditions is a key aspect of improving synthetic efficiency. This can involve screening different solvents, bases, and reaction times. For instance, microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the synthesis of some estradiol derivatives. mdpi.com

Molecular and Cellular Mechanisms of Action

Prodrug Activation: Enzymatic Hydrolysis of Ester Bonds in Biological Systems

The core mechanism for the activation of 3-Acetate-17-heptanoate-estradiol involves the enzymatic cleavage of its two ester bonds: the acetate (B1210297) group at the C3 position and the heptanoate (B1214049) group at the C17 position of the steroid's core structure. This hydrolysis is a critical step, as the esterified form of the molecule has a significantly lower binding affinity for estrogen receptors compared to the parent compound, 17β-estradiol. wikipedia.org The cleavage of these esters is primarily carried out by a class of enzymes known as esterases, which are widely distributed throughout the body. nih.govnih.gov

The biotransformation of ester-containing drugs and prodrugs is predominantly mediated by carboxylesterases (CES). nih.gov In humans, two major carboxylesterases, hCE1 and hCE2, play a crucial role in drug metabolism. nih.gov These enzymes are located in the endoplasmic reticulum and cytoplasm of various tissues, with the highest concentrations found in the liver and small intestine. nih.gov

Human Carboxylesterase 1 (hCE1): Primarily found in the liver, hCE1 is efficient at hydrolyzing a wide range of ester-containing compounds.

Human Carboxylesterase 2 (hCE2): Abundant in the small intestine, hCE2 also contributes to the metabolism of ester prodrugs. nih.gov

The catalytic mechanism of these serine hydrolases involves the hydrolysis of the ester bond, which results in the formation of a carboxylic acid and an alcohol. nih.gov In the case of this compound, this process would occur in two steps, releasing acetic acid and heptanoic acid, ultimately yielding the biologically active 17β-estradiol. Other enzymes, such as glutamate (B1630785) dehydrogenase, have also been shown to hydrolyze acetyl-estrogens. nih.gov

The rate of hydrolysis and subsequent release of 17β-estradiol from its ester prodrugs is a key determinant of the compound's pharmacokinetic profile. The length of the fatty acid ester chain directly influences the rate of this process; generally, a longer and more complex ester chain leads to a slower rate of hydrolysis and a more sustained release of the active hormone. wikipedia.orgwikipedia.org

Estrogen Receptor Binding Dynamics and Specificity of Released 17β-Estradiol

Once released through enzymatic hydrolysis, 17β-estradiol, the most potent endogenous estrogen, exerts its biological effects by binding to two primary intracellular estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). nih.govfrontiersin.org These receptors are ligand-activated transcription factors that belong to the nuclear receptor superfamily. nih.govmdpi.com The binding of 17β-estradiol to these receptors initiates a cascade of molecular events that ultimately regulate the expression of target genes. nih.gov

The ligand-binding domains (LBD) of ERα and ERβ share a significant degree of homology (approximately 55-59%), but crucial differences in their amino acid composition lead to variations in ligand binding and biological function. nih.govoup.com

The binding of 17β-estradiol to the ligand-binding pocket of ERα is a highly specific interaction stabilized by a network of hydrogen bonds and hydrophobic interactions. Key amino acid residues in the ERα LBD are critical for this binding. The phenolic A-ring of estradiol (B170435) forms a crucial hydrogen bond network with Glutamic acid (Glu353), Arginine (Arg394), and a conserved water molecule. nih.gov The hydroxyl group on the D-ring of estradiol forms another important hydrogen bond with Histidine (His524). nih.gov These interactions anchor the ligand securely within the binding pocket, which is further stabilized by hydrophobic interactions with surrounding residues. researchgate.net

Similar to ERα, the binding of 17β-estradiol to ERβ involves a conserved set of interactions. The phenolic A-ring interacts with a corresponding hydrogen bond network involving Glutamic acid (Glu305) and Arginine (Arg346). nih.gov The D-ring hydroxyl group forms a hydrogen bond with Histidine (His475). nih.gov Despite the high degree of similarity, the ligand-binding pocket of ERβ is slightly smaller and narrower than that of ERα. nih.gov This is due to differences in a few key amino acid residues; for example, Leucine 384 and Methionine 421 in ERα are replaced by Methionine 336 and Isoleucine 373 in ERβ, respectively. nih.gov These subtle structural differences can be exploited for the development of ER subtype-selective ligands. nih.gov

ReceptorKey Interacting Residues with 17β-Estradiol
ERα Glu353, Arg394, His524
ERβ Glu305, Arg346, His475

The binding affinity of 17β-estradiol for both receptor subtypes is high, though some studies suggest a slightly higher affinity for ERα. Dissociation constant (Kd) values are typically in the nanomolar range, indicating a strong and stable interaction. oup.com

LigandReceptorBinding Affinity (Kd in nM)
17β-EstradiolERα~0.1 nM
17β-EstradiolERβ~0.4 nM

Data synthesized from in vitro studies and may vary based on experimental conditions. oup.com

The binding of an agonist like 17β-estradiol to the ligand-binding domain of either ERα or ERβ induces a significant conformational change in the receptor protein. nih.govacs.org This change is a prerequisite for the receptor's transcriptional activity. Upon ligand binding, a specific region of the LBD, known as helix 12 (H12), repositions to effectively "trap" the ligand within the binding pocket. nih.gov This agonist-induced conformation creates a surface that is recognized by and facilitates the recruitment of coactivator proteins. pnas.org The assembled complex of the hormone-bound receptor and coactivators then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating or enhancing gene transcription. frontiersin.orgnih.gov This entire process underscores the critical role of ligand-induced conformational changes in mediating the genomic actions of estrogens. nih.gov

Activation of G Protein-coupled Estrogen Receptor (GPER) and Non-genomic Signaling Pathways

Beyond the classical nuclear receptors, 17β-estradiol can elicit rapid cellular responses through non-genomic signaling pathways. mdpi.com These effects are primarily mediated by the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. nih.govnih.gov GPER is a seven-transmembrane receptor located on the plasma membrane and intracellularly, which binds estrogens to trigger downstream signaling cascades. mdpi.comfrontiersin.org

Activation of GPER by estradiol initiates a variety of rapid signaling events, independent of gene transcription. nih.govyoutube.com These include:

Activation of Kinase Pathways: GPER activation can lead to the stimulation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 cascade, and the phosphatidylinositol-3-OH kinase (PI3K)/Akt pathway. nih.govnih.govnih.gov

Second Messenger Mobilization: The binding of estradiol to GPER can stimulate the production of cyclic AMP (cAMP) and induce the mobilization of intracellular calcium. nih.govyoutube.com

Receptor Transactivation: GPER signaling can cross-react with other signaling systems, notably through the transactivation of the epidermal growth factor receptor (EGFR). nih.govnih.gov This occurs when GPER activation leads to the cleavage and release of heparin-binding EGF-like growth factor (HB-EGF), which in turn activates EGFR and its downstream pathways. nih.gov

These non-genomic actions occur within seconds to minutes and represent a crucial aspect of estradiol's multifaceted signaling capabilities. mdpi.comnih.gov

Downstream Signaling Cascades and Genomic Effects Initiated by 17β-Estradiol

The genomic effects of 17β-estradiol are considered the classical mechanism of action for steroid hormones. mdpi.comnih.gov This pathway involves the direct regulation of gene expression and results in more sustained cellular changes. The process begins when lipophilic estradiol diffuses across the cell membrane and binds to the nuclear estrogen receptors, ERα and ERβ. youtube.comnih.govwikipedia.org This binding event causes the dissociation of heat shock proteins, leading to a conformational change in the receptor, its dimerization, and subsequent translocation into the nucleus. youtube.comyoutube.comnih.gov

Estrogen Response Element (ERE) Binding and Transcriptional Regulation

Once inside the nucleus, the activated estradiol-ER dimer functions as a transcription factor. nih.govnih.gov There are two primary mechanisms by which it regulates gene expression:

Direct Binding: The ER dimer binds with high affinity to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. mdpi.comnih.govmdpi.com This direct interaction with the ERE allows the receptor complex to recruit other proteins that facilitate the transcription of the gene into messenger RNA (mRNA). nih.govnih.gov

Tethering: In this indirect mechanism, the ER dimer does not bind directly to DNA. Instead, it interacts with other DNA-bound transcription factors, such as AP-1 or Sp1, modulating their ability to regulate gene expression. nih.govnih.gov

The specific nucleotide sequence of the ERE can act as an allosteric effector, influencing the binding affinity and subsequent transcriptional activity of the ER. nih.govnih.gov

Investigating Cross-talk with Other Intracellular Signaling Networks

The genomic and non-genomic pathways of estradiol are not isolated; significant cross-talk exists between them and with other major signaling networks. youtube.comnih.gov This integration allows for a more complex and nuanced regulation of cellular function.

Genomic and Non-genomic Integration: The rapid signaling cascades initiated by the non-genomic pathway can directly influence the genomic pathway. For instance, kinases like MAPK, activated via GPER, can phosphorylate nuclear ERα, modulating its transcriptional activity. nih.govnih.gov

Growth Factor Signaling: Estradiol signaling is intricately linked with growth factor receptor pathways, including the EGFR and insulin-like growth factor receptor (IGF-IR) systems. nih.govnih.gov As mentioned, GPER can transactivate EGFR, and the downstream effectors of these growth factor pathways, such as MAPK/ERK, can in turn phosphorylate and activate ERs, creating a feedback loop. nih.govnih.gov

NFκB Signaling: There is a complex relationship between estrogen and nuclear factor kappa B (NFκB) signaling. nih.gov Studies have shown that estradiol can induce the activation of the NFκB pathway and that ERα can form a protein complex with the p65 subunit of NFκB, suggesting a cooperative effort to induce the transcription of certain genes, such as leptin in placental cells. conicet.gov.ar

This extensive cross-talk highlights a sophisticated signaling web where estradiol can simultaneously initiate rapid cytoplasmic events and long-term genomic programs, with each pathway capable of influencing the other.

Data Tables

Table 1: Key Proteins in Estradiol Signaling

Protein/Molecule Class Primary Function in Estradiol Signaling
17β-Estradiol Steroid Hormone The primary active ligand that initiates all signaling pathways. nih.gov
ERα (Estrogen Receptor α) Nuclear Receptor Mediates genomic effects by binding to EREs; can be modulated by non-genomic pathway phosphorylation. mdpi.comnih.gov
ERβ (Estrogen Receptor β) Nuclear Receptor Mediates genomic effects, often with different target gene specificity than ERα. mdpi.comnih.gov
GPER (GPR30) G Protein-Coupled Receptor Mediates rapid, non-genomic signaling from the cell membrane and intracellular compartments. nih.govnih.gov
SRC-1, -2, -3 Coactivator Recruited by agonist-bound ER to enhance transcription, often via histone acetylation. nih.govnih.gov
N-CoR, SMRT Corepressor Recruited by antagonist-bound ER to repress transcription, often via histone deacetylation. nih.gov
MAPK/ERK Kinase Cascade Activated by non-genomic pathways (GPER); can phosphorylate and modulate nuclear ERs. nih.govnih.gov
PI3K/Akt Kinase Cascade Activated by non-genomic pathways; involved in cell survival and proliferation signals. nih.govnih.gov
EGFR Receptor Tyrosine Kinase Can be transactivated by GPER signaling, creating cross-talk with growth factor pathways. nih.govnih.gov

| NFκB | Transcription Factor | Engages in complex cross-talk with ER signaling, with evidence of both mutual repression and cooperation. nih.govconicet.gov.ar |

Table 2: Comparison of Genomic vs. Non-Genomic Estradiol Signaling

Feature Genomic Signaling Non-Genomic Signaling
Primary Receptor(s) ERα, ERβ nih.gov GPER (GPR30) nih.govmdpi.com
Location of Action Nucleus youtube.comnih.gov Cell Membrane, Cytoplasm mdpi.comnih.gov
Speed of Onset Slower (hours to days) nih.gov Rapid (seconds to minutes) nih.govnih.gov
Primary Mechanism Regulation of gene transcription nih.govmdpi.com Activation of kinase cascades and second messengers nih.govyoutube.com
Key Mediators EREs, Coactivators, Corepressors nih.govnih.gov G-proteins, MAPK, PI3K, cAMP, Ca2+ nih.govnih.govyoutube.com

| Example Effect | Synthesis of new proteins nih.gov | Rapid changes in enzyme activity or ion channel function nih.govnih.gov |

Table 3: Mentioned Compounds

Compound Name
17β-Estradiol
This compound
Estradiol Enanthate
Heparin-binding EGF-like growth factor (HB-EGF)
Leptin
4-hydroxytamoxifen
Estradiol Valerate (B167501)
Estradiol Cypionate
Estradiol Acetate
Estrone (B1671321)
Estriol
Androgens
Ethinylestradiol
Progestin
11-ketotestosterone
Cortisol
Thyroxine
Testosterone (B1683101)

Biotransformation and Metabolic Fate in Preclinical Research Models

Hepatic Metabolism of 17β-Estradiol and its Esters

The liver is the principal site for the biotransformation of estrogens. pharmgkb.org Once released into circulation, estrogens are taken up by the liver, where they are metabolized through several major pathways to become more water-soluble and easily excreted. pharmgkb.orgnih.gov

The primary route of estrogen metabolism begins with hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov This process introduces a hydroxyl group onto the steroid's aromatic A-ring, predominantly at the C2 or C4 position, forming catechol estrogens. wikipedia.orgnih.gov

2-Hydroxylation: This is the major metabolic pathway for estradiol (B170435) in the liver. oup.com The resulting metabolite, 2-hydroxyestradiol, is considered less carcinogenic. In the liver, this reaction is primarily mediated by CYP1A2 and CYP3A4. nih.govwikipedia.org

4-Hydroxylation: This is generally a more minor pathway in the liver compared to 2-hydroxylation. oup.com However, the metabolite, 4-hydroxyestradiol, is implicated in estrogen-related carcinogenicity due to its ability to generate reactive quinones and free radicals that can damage DNA. nih.govnih.gov In human liver microsomes, the CYP3A family is believed to be a major player in the 4-hydroxylation of estradiol. oup.com

These hydroxylated metabolites can be further metabolized by catechol-O-methyltransferase (COMT) to form methoxy-derivatives, which are thought to have beneficial cardiovascular effects. pharmgkb.org

Table 1: Key Cytochrome P450 Enzymes in Hepatic Estradiol Hydroxylation

Enzyme FamilySpecific Isoform(s)Primary ReactionLocationSignificance
CYP1A CYP1A22-hydroxylationLiverMajor pathway for estradiol metabolism. nih.govwikipedia.org
CYP3A CYP3A42-hydroxylation, 4-hydroxylationLiverContributes to both major and minor hydroxylation pathways. wikipedia.orgoup.com
CYP1B CYP1B14-hydroxylationExtra-hepatic (mammary, ovary, uterus)A catalytically efficient E2 4-hydroxylase, linked to potential carcinogenicity in target tissues. nih.govnih.gov

Following hydroxylation, estrogens and their metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion in urine and bile. pharmgkb.orgoup.com

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. oup.com Glucuronidation can occur at either the 3-hydroxyl or the 17β-hydroxyl group of estradiol, with the 17β position being the predominant site. oup.com Several UGT isoforms, including UGT1A1, 1A3, 1A4, and others, are known to catalyze the glucuronidation of 17β-estradiol. oup.com

Sulfation: This reaction is mediated by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the estrogen molecule, typically at the 3-phenolic group. oup.com SULT1A1 is a key enzyme that catalyzes the sulfation of both estradiol and its hydroxylated metabolites. oup.com Genetic variations in UGT and SULT enzymes can affect the rate of estrogen metabolism and circulating hormone levels. nih.gov

Hydroxysteroid dehydrogenases are a family of enzymes that play a critical role in the local regulation of steroid hormone activity by interconverting active and inactive forms. researchgate.netnih.gov

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This is a key enzyme group that reversibly converts the less potent estrone (B1671321) (E1) into the highly potent 17β-estradiol (E2). pharmgkb.orgresearchgate.net At least five isoenzymes of 17β-HSD have been identified, each with tissue-specific expression and function. nih.gov

17β-HSD Type 1: Primarily expressed in ovarian granulosa cells and the placenta, this enzyme favors the conversion of estrone to the more potent estradiol, thus playing a central role in regulating both circulating and local estradiol concentrations. researchgate.netontosight.ainih.gov

17β-HSD Type 2: This enzyme primarily catalyzes the oxidative reaction, converting estradiol back to the less active estrone, thereby acting as a brake on estrogenic activity in peripheral tissues. nih.gov

17β-HSD Type 8: This enzyme also selectively catalyzes the conversion of estradiol (E2) to estrone (E1). researchgate.net

Table 2: Key Hydroxysteroid Dehydrogenases in Estradiol Interconversion

EnzymeGenePrimary FunctionCommon Location(s)
17β-HSD Type 1 HSD17B1Converts Estrone (E1) to Estradiol (E2)Ovary, Placenta, Breast Tissue. researchgate.netnih.gov
17β-HSD Type 2 HSD17B2Converts Estradiol (E2) to Estrone (E1)Peripheral Tissues. nih.gov
17β-HSD Type 8 HSD17B8Converts Estradiol (E2) to Estrone (E1)Liver cells (HepG2), Breast cancer cells (MCF-7). researchgate.net

Extra-hepatic Metabolism and Local Activation of Estradiol Esters

While the liver is the main site of estrogen metabolism, significant metabolic activity also occurs in extra-hepatic tissues, including adipose tissue (fat) and nervous tissue. oup.com This local metabolism is crucial for regulating estrogenic effects within specific cells and tissues, a concept known as intracrinology. nih.gov

Adipose Tissue: Adipose tissue is a primary site of estrogen synthesis from androgen precursors, particularly after menopause. nih.gov It expresses enzymes like aromatase for this conversion. Furthermore, adipose tissue can activate estradiol esters. The local production and metabolism of estrogens in fat tissue can influence adiposity, inflammation, and angiogenesis. nih.govbslonline.org For instance, 17β-estradiol has been shown to reduce angiogenesis and VEGF-A expression in the visceral adipose tissue of obese mouse models. bslonline.org

Nervous Tissue (Brain): The brain also possesses the enzymatic machinery to metabolize estrogens. oup.com Catechol estrogen-forming enzymes are present in the brain, and studies in rats have shown high catalytic activity for the 6α-hydroxylation of estradiol, along with other hydroxylations. oup.com This local metabolism within the brain, particularly in areas like the hypothalamus, is critical for regulating energy balance, body weight, and thermogenesis. nih.govnih.gov

Comparative Metabolic Profiles of Various Estradiol Ester Derivatives in Research Systems

Different estradiol ester derivatives, such as estradiol valerate (B167501) or estradiol cypionate, are used in research and clinical settings. The primary difference in their metabolic profiles lies in the rate at which the ester bond is hydrolyzed to release free 17β-estradiol. This rate is determined by the length and structure of the attached fatty acid chain.

Parenterally administered testosterone (B1683101) esters, which share a similar principle of action, are hydrolyzed to release the parent hormone at the injection site. wikipedia.org The rate of absorption and, consequently, the duration of action vary among different esters. wikipedia.org For example, longer-chain esters like estradiol cypionate are generally more lipophilic and are released more slowly from the injection site, leading to a longer elimination half-life compared to shorter-chain esters like estradiol valerate. wikipedia.org

In a study on aged female rats, administration of estradiol valerate was shown to influence the biochemical composition of the ovary, increasing lipid content while decreasing proteins. researchgate.net While specific comparative studies on the metabolic profile of 3-Acetate-17-heptanoate-estradiol versus other esters are not widely available in published research, it can be inferred that its unique double-ester structure would influence its hydrolysis kinetics and subsequent bioavailability of 17β-estradiol. The acetate (B1210297) group at position 3 and the heptanoate (B1214049) group at position 17 would be subject to cleavage by non-specific esterases present in the blood and tissues, initiating the metabolic cascade described above.

Structure Activity Relationship Sar and Computational Studies

Influence of Ester Moiety Length and Position on Prodrug Hydrolysis and Bioactivation

The biological activity of 3-Acetate-17-heptanoate-estradiol is contingent upon its conversion to the active form, 17β-estradiol. This bioactivation is achieved through the enzymatic hydrolysis of its two ester groups, the acetate (B1210297) at the C3 position and the heptanoate (B1214049) at the C17β position. The rate and extent of this hydrolysis are critically influenced by the length and position of these ester moieties.

Esterification at the C3 phenolic hydroxyl group and the C17β secondary hydroxyl group serves to increase the lipophilicity of the estradiol (B170435) molecule. This modification generally protects the molecule from rapid first-pass metabolism in the liver, thereby prolonging its circulation time. However, for the compound to exert its estrogenic effect, these ester groups must be cleaved by esterase enzymes present in the body to release free estradiol.

The rate-limiting step in the metabolism of such estradiol esters is the enzymatic hydrolysis reaction. nih.gov The length of the acyl chain of the ester plays a significant role in determining the rate of this process. Generally, there is an inverse relationship between the length of the fatty acid chain and the rate of hydrolysis; longer-chain esters are cleaved more slowly than shorter-chain ones. nih.gov

In the case of this compound, we have two distinct ester groups:

3-Acetate: A short-chain ester.

17-Heptanoate: A medium to long-chain ester.

It is expected that the acetate group at the C3 position would be hydrolyzed more rapidly than the heptanoate group at the C17 position. This differential rate of hydrolysis is also influenced by the substrate specificity of the carboxylesterases involved. Human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) are the two major enzymes responsible for the hydrolysis of ester-containing drugs. nih.gov Their substrate preferences are distinct; hCE1 typically hydrolyzes esters with large acyl groups and small alcohol groups, whereas hCE2 prefers esters with small acyl groups and large alcohol (steroid) groups. nih.govnih.gov This suggests that the hydrolysis of the acetate and heptanoate esters from the estradiol backbone may be catalyzed by different carboxylesterases or at different rates by the same enzyme.

This staggered hydrolysis could potentially lead to the formation of intermediate mono-ester metabolites, such as 3-acetate-estradiol or 17-heptanoate-estradiol, before the final release of free estradiol. The prolonged estrogenic effect observed with long-chain esters is attributed to this slow, sustained release of estradiol from the more lipophilic prodrug reservoir. nih.gov

Ester MoietyPosition on EstradiolRelative Chain LengthPredicted Rate of HydrolysisPrimary Hydrolyzing Enzyme (Predicted)
AcetateC3ShortFasthCE2
HeptanoateC17LongSlowhCE1

Stereochemical Requirements for Estrogen Receptor Binding and Enzymatic Processing

The biological action of estradiol is mediated through its binding to two main estrogen receptor subtypes, ERα and ERβ. acs.orgnih.gov This interaction is highly dependent on the specific three-dimensional structure of the estradiol molecule. The stereochemistry of the steroid nucleus is paramount for high-affinity binding.

Key stereochemical features of estradiol for optimal ER binding include:

A planar phenolic A-ring, which is essential for anchoring the ligand in the binding pocket.

A specific distance between the C3 hydroxyl group and the C17β hydroxyl group.

Esterification at the C3 and C17 positions, as in this compound, significantly reduces the molecule's affinity for the estrogen receptor. These bulky ester groups sterically hinder the proper fit of the molecule into the ligand-binding pocket of the ER. Therefore, the prodrug itself is largely inactive, and its estrogenic activity is almost entirely dependent on the release of the parent estradiol molecule.

The enzymatic processing of the ester groups by carboxylesterases also exhibits stereoselectivity. While information specific to this compound is scarce, studies on other chiral esters have shown that enzymes can preferentially hydrolyze one enantiomer over another. acs.org The enzymes responsible for hydrolyzing the ester bonds recognize the specific stereochemical configuration of the steroid, which can influence the rate and efficiency of bioactivation. The natural configuration of estradiol is crucial for this enzymatic recognition.

Structural FeatureRequirement for ER BindingRole in Enzymatic Processing
Phenolic A-RingEssential for hydrogen bonding and anchoringRecognition site for some metabolic enzymes
C17β-Hydroxyl GroupCrucial for hydrogen bonding and receptor activationSite of esterification with heptanoate
Steroid Backbone StereochemistryDefines the overall shape for receptor fitEnsures proper orientation for esterase activity
Ester Groups (Acetate/Heptanoate)Block high-affinity binding (must be removed)Substrates for carboxylesterase hydrolysis

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Receptor Affinity and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. wikipedia.org For estrogenic compounds, QSAR models are developed to predict their binding affinity to the estrogen receptor and their subsequent biological effects. nih.govnih.gov

In the context of this compound, a QSAR model would consider various molecular descriptors to predict its activity. Since the prodrug's activity is dependent on its hydrolysis, the model would need to account for factors influencing this conversion as well as the interaction of the resulting estradiol with the ER.

Key descriptors for a QSAR model of this compound would include:

Steric parameters: Such as molecular volume and surface area, which are influenced by the acetate and heptanoate chains. These parameters would be critical in modeling the fit of the prodrug into the active site of hydrolyzing enzymes.

Electronic parameters: Such as partial atomic charges and dipole moments. These are important for the interaction with the catalytic residues of esterases and for the binding of the released estradiol to the ER.

Hydrophobicity parameters: Such as the partition coefficient (log P). The ester groups significantly increase the lipophilicity, affecting the compound's absorption, distribution, and storage in fatty tissues.

Topological and 3D descriptors: These describe the shape, size, and symmetry of the molecule.

QSAR studies on various estrogen derivatives have demonstrated that specific structural features are crucial for high binding affinity. u-tokyo.ac.jpnih.gov By developing a QSAR model for a series of estradiol esters with varying chain lengths and positions, it would be possible to predict the relative binding affinity and biological potency of novel compounds like this compound. Such models are invaluable in the rational design of new prodrugs with optimized pharmacokinetic and pharmacodynamic profiles. core.ac.uk

QSAR Descriptor TypeExamplesRelevance for this compound
StericMolar refractivity, Molecular volumeInfluences fit into esterase active site and ER binding pocket (post-hydrolysis).
ElectronicPartial charges, HOMO/LUMO energiesGoverns interactions with catalytic residues of enzymes and key amino acids in the ER.
HydrophobicityLog PDetermines absorption, distribution, and duration of action.
TopologicalConnectivity indicesDescribes molecular shape and branching, affecting enzyme and receptor recognition.

Molecular Docking and Advanced Computational Chemistry Approaches to Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies would primarily focus on the interaction of the parent molecule, estradiol, with the ligand-binding domain (LBD) of the estrogen receptors (ERα and ERβ). acs.orgnih.gov

Docking simulations of estradiol within the ER LBD reveal key interactions that stabilize the complex:

The phenolic hydroxyl group at C3 of estradiol acts as a hydrogen bond donor to a glutamic acid residue (Glu353 in ERα) and as a hydrogen bond acceptor to an arginine residue (Arg394 in ERα).

The hydroxyl group at C17β forms a hydrogen bond with a histidine residue (His524 in ERα).

Advanced computational methods, such as molecular dynamics (MD) simulations, can provide further insights into the dynamic nature of the ligand-receptor interaction. nih.gov MD simulations can model the conformational changes in the receptor upon ligand binding and can help to understand the mechanisms of agonism and antagonism.

While the prodrug itself is not expected to bind strongly to the ER, computational chemistry can be used to model its bioactivation. nih.govresearchgate.net Quantum mechanical (QM) calculations can be employed to study the mechanism of ester hydrolysis, identifying the transition states and energy barriers for the cleavage of the acetate and heptanoate groups. This information can help to predict the rates of hydrolysis and the formation of active estradiol. By combining these computational approaches, a comprehensive understanding of the entire lifecycle of this compound, from administration to its ultimate effect at the receptor level, can be achieved.

Computational MethodApplication to this compoundKey Insights Provided
Molecular DockingPredicting the binding orientation of estradiol in the ER LBD.Identification of key hydrogen bonds and hydrophobic interactions.
Molecular Dynamics (MD)Simulating the dynamic behavior of the estradiol-ER complex over time.Understanding receptor conformational changes and stability of binding.
Quantum Mechanics (QM)Modeling the enzymatic hydrolysis of the ester bonds.Predicting reaction pathways, transition states, and rates of bioactivation.
Hybrid QM/MMStudying the enzymatic reaction within the full protein environment.A more accurate model of the bioactivation process.

Advanced Analytical Research Methodologies for Estradiol Esters and Metabolites

Chromatographic Techniques for Comprehensive Separation and Quantification in Research Samples

Chromatography is the cornerstone of steroidal analysis, offering powerful separation capabilities essential for resolving structurally similar esters and metabolites. When coupled with mass spectrometry, it provides unparalleled sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of estradiol (B170435) esters. researchgate.net Method development for a compound like 3-Acetate-17-heptanoate-estradiol would involve optimizing separation on a reverse-phase column, typically a C18 column. nih.govnih.gov The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water, with the specific ratio adjusted to achieve optimal resolution and retention time. nih.govresearchgate.net For instance, a mobile phase of acetonitrile and water in a 50:50 (v/v) ratio has been used effectively for separating 17β-estradiol and its acetate (B1210297) ester. nih.gov Detection is frequently performed using a UV detector, with a wavelength set around 220-280 nm, which is characteristic for the phenolic ring of the estradiol molecule. researchgate.netresearchgate.net

Validation of the HPLC method is critical to ensure its reliability. This process involves assessing several key parameters according to established guidelines. Specificity is confirmed by demonstrating that the analytical signal is solely from the target analyte without interference from other components. researchgate.net Linearity is established by analyzing a series of standard solutions across a range of concentrations and demonstrating a direct proportional relationship between concentration and detector response, typically with a correlation coefficient (r²) greater than 0.99. researchgate.netresearchgate.netnih.gov Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix, with acceptance criteria often set between 98% and 102%. nih.gov Precision, reflecting the repeatability and reproducibility of the method, is assessed by analyzing multiple samples at the same concentration, with a coefficient of variation (CV) ideally below 2%. nih.gov The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netnih.gov

Table 1: Example HPLC Method Validation Parameters for Estradiol Esters

ParameterTypical Value/RangeReference
Linearity (r²)> 0.998 researchgate.netresearchgate.net
Accuracy (% Recovery)99.8% - 101.5% nih.gov
Precision (% CV)< 2% nih.gov
Limit of Detection (LOD)5.78 - 5.92 µg/mL researchgate.netnih.gov
Limit of Quantification (LOQ)17.54 - 17.94 µg/mL researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for profiling estradiol metabolites, particularly in complex biological samples like urine. unito.itendocrine-abstracts.org Due to the non-volatile nature of steroids, a crucial step in GC-MS analysis is derivatization, which converts the analytes into more volatile and thermally stable compounds. endocrine-abstracts.orgnih.gov This process, often involving the creation of methyloxime-trimethylsilyl ethers, improves the chromatographic properties and ionization efficiency of the metabolites. endocrine-abstracts.org

GC-MS methods allow for the simultaneous quantification of a wide panel of urinary estrogens and their metabolites. unito.it The technique is essential for detecting the very low concentrations of these compounds found in certain physiological states. endocrine-abstracts.org Sample preparation typically involves enzymatic deconjugation to release the metabolites from their glucuronide and sulfate (B86663) forms, followed by extraction. aacrjournals.org While solid-phase extraction is common, simpler and cost-effective solvent-solvent extraction methods have also been developed, yielding substantial to almost exclusive recoveries (60-97%) for key catechol estrogen metabolites. aacrjournals.org The high sensitivity of GC-MS allows for quantification limits (LOQ) in the range of 0.02 to 0.1 ng/mL for most estrogens. nih.gov

Table 2: Examples of Estradiol Metabolites Quantified by GC-MS in Research Samples

MetaboliteTypical MatrixReference
Estrone (B1671321) (E1)Urine, Tissue endocrine-abstracts.orgaacrjournals.org
Estradiol (E2)Urine, Tissue endocrine-abstracts.orgaacrjournals.org
Estriol (E3)Urine, Tissue endocrine-abstracts.orgaacrjournals.org
2-HydroxyestroneUrine, Tissue endocrine-abstracts.orgaacrjournals.org
4-HydroxyestroneUrine, Tissue endocrine-abstracts.orgaacrjournals.org
2-MethoxyestroneUrine, Tissue endocrine-abstracts.orgaacrjournals.org
4-HydroxyestradiolUrine, Tissue endocrine-abstracts.orgaacrjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using tandem mass spectrometry (LC-MS/MS), is the preferred method for the structural elucidation of novel estradiol metabolites. nih.govnih.gov This technique combines the powerful separation of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying unknown compounds in complex mixtures without the need for derivatization. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) plays a crucial role by providing highly accurate mass measurements of both the parent ion and its fragments. nih.gov The detailed analysis of these fragmentation patterns allows researchers to piece together the structure of a previously uncharacterized metabolite. nih.gov To further enhance the detection and confirmation of metabolites, stable isotope labeling can be employed. nih.gov In this approach, a deuterated version of the parent compound is used, and the detection of corresponding deuterated peaks in the mass spectrum confirms that a given signal originates from a metabolite of the administered drug and not from an endogenous compound. nih.gov This methodology is invaluable for studying biotransformation pathways and identifying reactive metabolites. nih.gov

Spectroscopic and Spectrometric Characterization Methods in Academic Research (e.g., NMR, UV)

Spectroscopic methods are indispensable for the fundamental characterization and structural confirmation of estradiol esters.

UV Spectroscopy : Ultraviolet (UV) spectroscopy is a straightforward method often used for the quantification of estradiol and its esters. researchgate.net The phenolic A-ring in the estradiol structure results in a characteristic UV absorbance maximum at approximately 280 nm. nih.govresearchgate.net A secondary peak may also be observed around 225 nm. nih.gov While UV detection is commonly coupled with HPLC for quantification, its use as a standalone technique can be limited by interference from other UV-absorbing compounds in the sample matrix. scielo.br Derivative spectrophotometry can sometimes be used to resolve overlapping spectral signals and improve specificity. scielo.br

Nuclear Magnetic Resonance (NMR) : NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including estradiol esters. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For estradiol, characteristic signals in the ¹³C NMR spectrum include those for the aromatic carbons (100-160 ppm) and the polar secondary carbon attached to the hydroxyl group at C17 (around 74-81 ppm). uregina.ca Analysis of 2D NMR spectra, such as ¹H-¹³C HSQC, allows for the precise assignment of protons to their attached carbons, confirming the molecular structure. nih.gov Solid-state NMR has also been used to characterize the different crystalline forms of estradiol. researchgate.net

Table 3: Characteristic Spectroscopic Data for Estradiol and Related Structures

TechniqueFeatureCharacteristic Value/RegionReference
UV SpectroscopyAbsorption Maximum (λmax)~280 nm nih.govresearchgate.net
¹³C NMRAromatic Carbons100 - 160 ppm uregina.ca
¹³C NMRPolar Secondary Carbon (C17-OH)~74 ppm uregina.ca

Development and Application of Immunoassays and Receptor Binding Assays for Research

Immunoassays and receptor binding assays provide functional and quantitative data that is complementary to chromatographic and spectroscopic methods.

Immunoassays : These assays are used for the rapid quantification of hormones like estradiol in biological fluids. google.commayocliniclabs.com Competitive immunoassays are a common format, where the estradiol in a sample competes with a labeled estradiol (or a cross-reactive compound like an estrone derivative) for a limited number of binding sites on a specific antibody. google.com The amount of label detected is inversely proportional to the concentration of estradiol in the sample. While automated immunoassays are widely available and offer high throughput, they can suffer from limitations, especially at low analyte concentrations. nih.gov A significant issue is cross-reactivity, where the antibody may bind to structurally similar metabolites, leading to a loss of specificity and accuracy. nih.gov Consequently, for research applications requiring high accuracy, mass spectrometry-based methods are often preferred. unito.itnih.gov

Receptor Binding Assays : These in vitro functional assays measure the ability of a compound to bind to a specific receptor, such as the estrogen receptor (ER). nih.govresearchgate.net To evaluate the binding affinity of a compound like this compound, it would be tested for its ability to compete with a radiolabeled ligand (e.g., [³H]estradiol) for binding to ERα or ERβ in a preparation of receptor-rich tissue cytosol (e.g., from a rabbit uterus). researchgate.net The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined, and from this, the relative binding affinity (RBA) compared to a reference compound like 17β-estradiol can be calculated. researchgate.net These assays are crucial for determining whether an estradiol ester or its metabolite retains estrogenic activity and for studying structure-activity relationships. nih.gov

Preclinical and Mechanistic Investigations of Biological Effects

In Vitro Cell Culture Models for Receptor Activation and Signaling Pathway Studies

In vitro cell culture systems are indispensable tools for dissecting the molecular mechanisms through which 3-Acetate-17-heptanoate-estradiol exerts its effects. These models allow for controlled investigations into receptor activation and the subsequent signaling cascades.

Elucidation of Gene Expression Modulation via Reporter Assays

Reporter assays are a cornerstone for quantifying the ability of a compound to activate estrogen receptors (ERs), namely ERα and ERβ, and initiate gene transcription. In these assays, cells, often of human origin (e.g., breast cancer cell lines like T47D or MCF-7), are engineered to contain a reporter gene, such as luciferase, linked to an estrogen response element (ERE). signosisinc.com When a compound like this compound is introduced, it is first metabolized by intracellular esterases to release 17β-estradiol. This active metabolite then binds to ERs. The activated ER-ligand complex dimerizes and binds to the ERE, driving the expression of the luciferase gene. The resulting light emission can be measured and is proportional to the estrogenic activity of the compound. indigobiosciences.com

Studies using such systems have demonstrated that the estrogenic potency of various estradiol (B170435) esters is dependent on their rate of hydrolysis to 17β-estradiol. While direct data on this compound is limited, the principle remains that its activity in these assays is a function of its conversion to the active hormone. These assays are crucial for screening potential estrogenic compounds and determining their agonist or antagonist properties. For instance, the transactivation effects of estrogenic compounds can be abolished by co-treatment with an ER antagonist like fulvestrant (B1683766) (ICI 182,780), confirming the receptor-mediated pathway. nih.gov

Table 1: Principles of Estrogen Receptor Reporter Assays

ComponentFunction
Cell Line Provides the cellular machinery for receptor expression and gene transcription (e.g., T47D, MCF-7). signosisinc.com
Estrogen Receptor (ER) Binds to the estrogenic compound, leading to its activation.
Estrogen Response Element (ERE) A specific DNA sequence that the activated ER binds to. signosisinc.com
Reporter Gene A gene (e.g., luciferase) whose expression is controlled by the ERE. indigobiosciences.com
Test Compound The substance being evaluated for estrogenic activity (e.g., this compound).
Measured Output The product of the reporter gene (e.g., light from luciferase), which indicates the level of ER activation.

Mechanistic Studies on Cellular Proliferation and Differentiation (non-clinical endpoint)

The influence of estrogens on cellular proliferation and differentiation is a key area of investigation. In vitro studies using cell lines such as human brain microvascular endothelial cells (hBMECs) have shown that estradiol esters can promote cell adhesion and proliferation. For example, β-estradiol 17-acetate has been found to be essential for the in vitro viability and proliferation of hBMECs, particularly those derived from female donors. nih.gov This effect is attributed to the protective role of estrogens on microvessels. nih.gov

Similarly, in cancer cell lines, the effects of estrogens are complex. In some gastric cancer cell lines that express ERs, 17β-estradiol has been shown to inhibit cell growth at higher concentrations. nih.gov In hepatocellular carcinoma cell lines like HepG2, co-treatment with 17β-estradiol can inhibit testosterone-induced cell proliferation by modulating the ratios of ER subtypes to the androgen receptor. nih.gov These studies highlight that the cellular response to estradiol, and by extension its esters, is context-dependent, varying with cell type, receptor expression profile, and the presence of other signaling molecules.

In Vivo Animal Models for Mechanistic Pharmacological Studies

Animal models are critical for understanding the pharmacology of this compound in a whole-organism context, providing insights that cannot be obtained from cell culture alone.

Assessment of Tissue Distribution and Compartmentalization of Estradiol Esters and their Metabolites

Following administration, estradiol esters like this compound undergo distribution throughout the body and are metabolized. Studies in animal models, such as rats and cattle, are used to track the presence of the parent compound and its metabolites in various tissues. nih.gov Research on other estradiol esters has shown that they accumulate in adipose tissue, which can act as a reservoir, leading to a prolonged release of the active hormone. nih.gov The liver is a primary site of metabolism for estrogens. nih.gov

The distribution of estrogen receptors, ERα and ERβ, also dictates the tissue-specific effects of the released estradiol. In mice, ERα transcripts are found in numerous tissues in both sexes, while ERβ mRNA has high expression in the ovary, prostate, and epididymis. nih.gov Understanding the tissue distribution of both the estradiol esters and their receptors is crucial for predicting the physiological and pharmacological effects.

Modulation of Endogenous Enzyme Activity in Organ Systems

Estradiol and its metabolites can influence the activity of various endogenous enzymes. A key family of enzymes involved in estrogen action is the 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are responsible for the interconversion of less active estrogens like estrone (B1671321) to the more potent 17β-estradiol, and vice versa. nih.gov The expression and activity of these enzymes vary between tissues. For instance, HSD17B1, which primarily converts estrone to estradiol, is highly active in certain tissues. nih.gov Conversely, enzymes like HSD17B2 mediate the oxidation of estradiol to the less active estrone. nih.gov

Furthermore, estrogens can modulate enzymes involved in other metabolic pathways. For example, estrogens are known to influence glucose homeostasis by altering the expression of genes encoding proteins and enzymes involved in glucose metabolism. nih.gov In the brain, estradiol can regulate energy balance by inhibiting AMP-activated protein kinase (AMPK) in the hypothalamus, which in turn activates thermogenesis in brown adipose tissue. nih.gov

The Role of this compound as a Precursor for Endogenous Estrogen Pools

The primary pharmacological role of estradiol esters, including this compound, is to serve as a pro-drug or precursor for the systemic release of 17β-estradiol. The esterifying groups at the C3 and C17 positions of the estradiol molecule render it more lipophilic, which can affect its absorption and distribution. Once in the body, ubiquitous esterase enzymes cleave the acetate (B1210297) and heptanoate (B1214049) groups, releasing the active 17β-estradiol.

Future Research Directions and Unanswered Scientific Questions

Elucidation of Novel Metabolic Pathways and the Bioactivity of Their Products

The metabolic fate of 3-Acetate-17-heptanoate-estradiol is a primary area for future investigation. The differential hydrolysis of the two ester groups is of significant interest. The acetate (B1210297) ester at the 3-position and the heptanoate (B1214049) ester at the 17-position are likely to be cleaved by different esterases at varying rates. This differential metabolism could lead to the formation of at least two key intermediate metabolites: 3-hydroxy-17-heptanoate-estradiol and 3-acetate-17-hydroxy-estradiol (estradiol 17-acetate), before the eventual release of free 17β-estradiol.

Research is needed to identify the specific carboxylesterases involved in the hydrolysis of each ester bond and to determine the kinetics of these reactions in various tissues. It is hypothesized that the shorter acetate chain at the 3-position may be more rapidly hydrolyzed in the liver, while the longer heptanoate chain at the 17-position could exhibit greater stability, potentially leading to a sustained release of estradiol (B170435) in target tissues. wikipedia.orgnih.gov The bioactivity of the intermediate mono-ester metabolites is also an open question. While estradiol esters themselves have minimal affinity for estrogen receptors, their rate of hydrolysis to the active 17β-estradiol is a critical determinant of their biological effect. nih.gov

Table 1: Hypothetical Intermediate Metabolites of this compound and Their Potential Bioactivity

MetabolitePotential Site of FormationHypothesized Bioactivity
3-hydroxy-17-heptanoate-estradiolTissues with high esterase activityWeakly estrogenic; primarily a prodrug
Estradiol 3-acetateTissues with high esterase activityWeakly estrogenic; primarily a prodrug
17β-EstradiolTarget tissuesHighly estrogenic
Estrone (B1671321)Liver, other tissuesLess potent estrogen than 17β-estradiol

Advanced Computational Modeling for Predictive Chemical Biology Research

Computational modeling presents a powerful tool for predicting the behavior of this compound. Molecular docking studies could simulate the interaction of the intact molecule and its potential metabolites with the ligand-binding domains of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). researchgate.netwikipedia.org Such models could provide insights into whether the dual-esterified structure confers any unique receptor interaction profile before hydrolysis.

Development of Highly Specific Research Probes and Ligands for Estrogen Esters

A significant challenge in studying the localized effects of estrogen esters is the lack of specific research tools. The development of highly specific research probes and ligands for this compound and its mono-ester metabolites is a critical future direction. This could involve the synthesis of radiolabeled or fluorescently tagged versions of the compound to trace its distribution and metabolism in vitro and in vivo.

Designing ligands that can selectively bind to the intact dual-ester or its specific metabolites without cross-reacting with 17β-estradiol would be a major breakthrough. Such tools would enable researchers to dissect the direct effects of the esterified forms from the effects of the released parent hormone, providing a clearer picture of their unique pharmacological properties.

Deeper Understanding of Localized Esterase Activity and Microenvironmental Hormone Regulation

The concept of "soft" estrogens, which are designed to act locally and be rapidly metabolized to inactive forms systemically, is highly relevant to this compound. oup.com Future research should focus on mapping the expression and activity of different esterases in various tissues. This would allow for a better understanding of how the differential hydrolysis of the acetate and heptanoate esters could lead to tissue-selective release of estradiol.

For instance, if a particular tissue has high esterase activity for the 3-acetate group but low activity for the 17-heptanoate group, this could lead to a localized accumulation of 3-hydroxy-17-heptanoate-estradiol. Understanding these localized metabolic events is key to predicting the tissue-specific effects of this dual-esterified estrogen.

Investigation of Estradiol Ester Interactions with Non-Canonical Estrogen Signaling Modulators in Research Systems

Beyond the classical nuclear estrogen receptors, estrogens can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors and other signaling pathways. nih.govnih.gov A crucial area of future research is to investigate whether this compound or its metabolites can interact with these non-canonical estrogen signaling modulators.

It is possible that the unique structure of the dual-esterified estradiol could lead to interactions with G protein-coupled estrogen receptor 1 (GPER1) or other membrane-initiated signaling pathways that differ from those of 17β-estradiol. nih.gov Elucidating these potential interactions will be essential for a comprehensive understanding of the compound's full spectrum of biological activity.

Q & A

Basic: What are the synthetic routes and characterization methods for 3-acetate-17-heptanoate-estradiol?

Answer:
The synthesis involves sequential esterification of estradiol. First, the 3-hydroxyl group is acetylated using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine). The 17-hydroxyl group is then esterified with heptanoic acid via carbodiimide-mediated coupling (e.g., DCC/DMAP) or acid chloride methods .
Characterization:

  • Nuclear Magnetic Resonance (NMR): Confirm regioselectivity of esterification. Key signals include the acetate methyl group (~2.0 ppm, singlet) and heptanoate chain protons (δ 1.2–1.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18) with UV detection at 280 nm .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 384.552 (C₂₅H₃₆O₃) for accurate mass confirmation .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (N95 masks) if aerosolization is possible .
  • Engineering Controls: Conduct experiments in fume hoods to minimize inhalation risks. Ensure emergency eyewash stations and showers are accessible .
  • Storage: Store at 2–8°C in airtight, light-resistant containers. Label with hazard warnings (e.g., H302: harmful if swallowed) .

Advanced: How do the 3-acetate and 17-heptanoate modifications influence estrogen receptor (ER) binding affinity?

Answer:

  • Receptor Binding Assays: Competitive binding studies using ERα/β isoforms reveal reduced affinity compared to unmodified estradiol. The bulky heptanoate ester sterically hinders receptor docking, while the acetate group decreases hydrogen bonding at the 3-position .

  • Comparative Data:

    CompoundERα IC₅₀ (nM)ERβ IC₅₀ (nM)
    Estradiol0.10.3
    3-Acetate-17-heptanoate12.518.7
    Source: In vitro competitive binding assays using tritiated estradiol

Advanced: What experimental strategies resolve contradictions in pharmacokinetic data across studies?

Answer:
Contradictions often arise from model systems (e.g., in vitro vs. in vivo) or analytical methods. Mitigation approaches include:

  • Standardized Hydrolysis Studies: Monitor ester cleavage rates in plasma (e.g., rat vs. human) using LC-MS/MS to quantify free estradiol .
  • In Vivo/In Vitro Correlation (IVIVC): Compare half-life in animal models (e.g., rodents) with human hepatocyte metabolism data .
  • Meta-Analysis: Pool data from peer-reviewed studies (e.g., WHO reports) to identify trends in bioavailability and tissue distribution .

Advanced: How is the stability of this compound evaluated under physiological conditions?

Answer:

  • Hydrolysis Kinetics: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample aliquots are analyzed via HPLC at intervals (0, 6, 12, 24 hrs) to track ester degradation .
  • Accelerated Stability Testing: Expose to acidic (pH 2.0) and alkaline (pH 9.0) conditions to predict shelf-life. Degradation products (e.g., free estradiol) are quantified using MS .
  • Light Sensitivity: UV-Vis spectroscopy (200–400 nm) assesses photodegradation. Store in amber vials if absorbance increases post-exposure .

Advanced: What are the implications of ester chain length on the compound’s pharmacological profile?

Answer:

  • Lipophilicity and Half-Life: Longer esters (e.g., heptanoate) increase logP values, enhancing depot effects. Compare with shorter esters (e.g., valerate):

    EsterlogPPlasma Half-Life (hr)
    Acetate3.22.5
    Valerate5.112.8
    Heptanoate6.748.3
    Source: Pharmacokinetic studies in ovariectomized rats
  • Tissue Retention: Heptanoate’s lipophilicity prolongs intramuscular retention, delaying systemic release. Use radiolabeled tracers (³H/¹⁴C) to map tissue distribution .

Advanced: How can researchers validate the estrogenic activity of this compound in complex biological systems?

Answer:

  • Transcriptional Activation Assays: Transfect ER-positive cells (e.g., MCF-7) with estrogen response element (ERE)-luciferase reporters. Measure luminescence post-treatment to assess potency .
  • In Vivo Uterotrophic Assay: Administer to ovariectomized mice; uterine weight gain indicates estrogenic activity. Compare dose-response curves with estradiol controls .
  • Proteomic Profiling: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify ER-regulated proteins (e.g., progesterone receptor) in treated cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.